

An In-depth Technical Guide to 2-Chloro-3-nitro-6-phenylpyridine

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Compound of Interest

Compound Name: 2-Chloro-3-nitro-6-phenylpyridine

Cat. No.: B187298

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For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Reactivity of **2-Chloro-3-nitro-6-phenylpyridine**

Introduction

2-Chloro-3-nitro-6-phenylpyridine (CAS No. 187242-88-2) is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.^{[1][2][3][4][5]} Its structure, featuring a phenyl group, a nitro group, and a chlorine atom on the pyridine ring, offers a versatile scaffold for the development of novel compounds. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the electronic properties of the pyridine ring, making it a key intermediate for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its expected reactivity, based on data from analogous compounds.

Chemical and Physical Properties

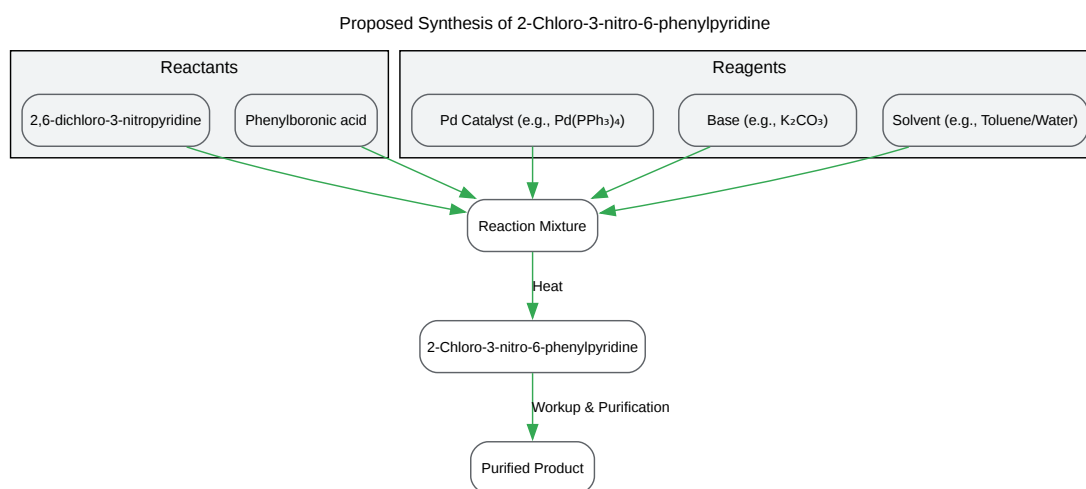
While extensive experimental data for **2-Chloro-3-nitro-6-phenylpyridine** is not readily available in the public domain, its properties can be predicted based on its structure and data from closely related compounds. The table below summarizes key identifiers and predicted physical properties.^{[2][3][4]} For comparison, experimental data for the precursor 2-chloro-3-nitropyridine is also provided.^[6]

Property	2-Chloro-3-nitro-6-phenylpyridine	2-Chloro-3-nitropyridine (Analog)
CAS Number	187242-88-2[1][2][3][4][5]	5470-18-8[6]
Molecular Formula	C ₁₁ H ₇ ClN ₂ O ₂ [2][3][4]	C ₅ H ₃ ClN ₂ O ₂ [6]
Molecular Weight	234.64 g/mol [2][3]	158.54 g/mol [6]
Density (Predicted)	1.366 ± 0.06 g/cm ³ [2]	Not Available
Boiling Point (Predicted)	391.5 ± 37.0 °C at 760 mmHg[2]	Not Available
Flash Point (Predicted)	190.6 ± 26.5 °C[2]	185 °C[6]
Appearance	Solid (Expected)	Powder[6]
Melting Point	Not Available	103-106 °C[6]

Synthesis

The synthesis of **2-Chloro-3-nitro-6-phenylpyridine** can be effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.[7] The proposed synthetic pathway involves the reaction of a di-substituted pyridine, 2,6-dichloro-3-nitropyridine, with phenylboronic acid.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[8][9] The general scheme for the synthesis of **2-Chloro-3-nitro-6-phenylpyridine** would involve the selective coupling of phenylboronic acid at the 6-position of 2,6-dichloro-3-nitropyridine. The regioselectivity of this reaction is directed by the electronic and steric environment of the two chlorine atoms.



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Caption: Proposed synthesis of **2-Chloro-3-nitro-6-phenylpyridine**.

The following is a generalized experimental protocol for the synthesis of **2-Chloro-3-nitro-6-phenylpyridine**, which should be optimized for specific laboratory conditions.^{[10][11]}

- **Inert Atmosphere Setup:** In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dichloro-3-nitropyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2-3 eq.).^[11]
- **Evacuation and Backfilling:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.^[11]

- **Reagent Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water, via syringe.[\[11\]](#)
- **Reaction:** Place the sealed flask in a preheated oil bath and stir at a temperature typically ranging from 80-110 °C.[\[11\]](#) Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Reactivity

The reactivity of **2-Chloro-3-nitro-6-phenylpyridine** is primarily dictated by the electronic effects of its substituents on the pyridine ring.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position.[\[12\]](#) This makes the C-2 position electron-deficient and susceptible to substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates.[\[12\]](#) [\[13\]](#)
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$). This transformation provides a synthetic handle for further functionalization, such as diazotization or acylation reactions.[\[12\]](#)
- **Cross-Coupling Reactions:** While the chlorine at the 2-position is susceptible to S_NAr, it can also potentially participate in further palladium-catalyzed cross-coupling reactions under specific conditions, allowing for the introduction of other organic moieties.

The regioselectivity of nucleophilic attack on the precursor 2,6-dichloro-3-nitropyridine is an important consideration. The nitro group at the 3-position activates both the ortho (C-2) and para (C-6) positions.^[14] However, the inductive effect of the nitro group is strongest at the adjacent C-2 position, making it more electron-deficient and often the kinetically favored site for nucleophilic attack.^[14]

Spectral Data

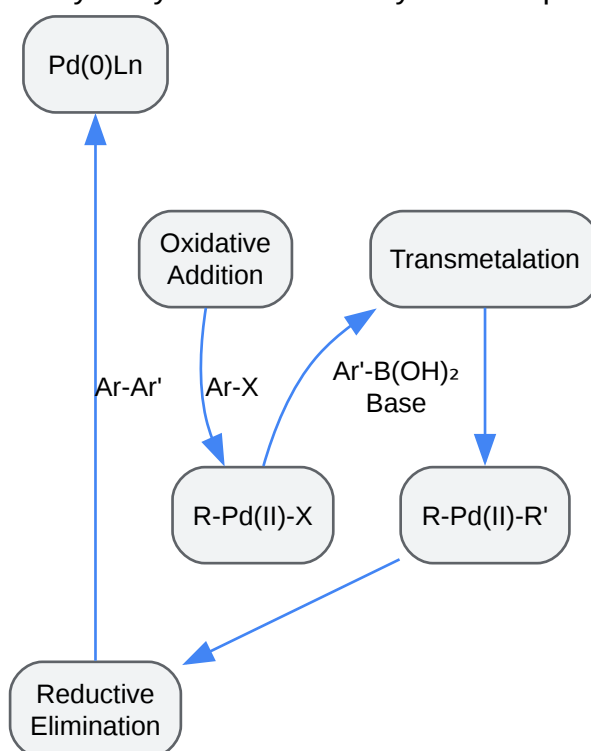
No specific spectral data for **2-Chloro-3-nitro-6-phenylpyridine** was found. The following table provides predicted and analogous spectral data to aid in the characterization of the molecule.

Spectral Data	Predicted/Analogous Information
¹ H NMR	Aromatic protons on the pyridine and phenyl rings are expected in the range of δ 7.0-9.0 ppm. The exact shifts and coupling patterns will depend on the final structure and solvent. Data for 2-phenylpyridine shows signals in this region. ^[15]
¹³ C NMR	Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon attached to the chlorine and the carbon in the phenyl ring attached to the pyridine will have characteristic shifts. Data for 4-phenylpyridine shows aromatic carbons between δ 121-150 ppm. ^[16]
IR Spectroscopy	Characteristic peaks for C-Cl, C=C (aromatic), C=N (pyridine), and N-O (nitro group) stretching are expected. For 2-chloro-3-nitropyridine, characteristic IR peaks are observed. ^[17]
Mass Spectrometry	The molecular ion peak (M^+) should be observable, along with characteristic fragmentation patterns including the loss of Cl, NO ₂ , and cleavage of the phenyl group.

Visualization of Key Processes

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[18]

Catalytic Cycle of Suzuki-Miyaura Coupling

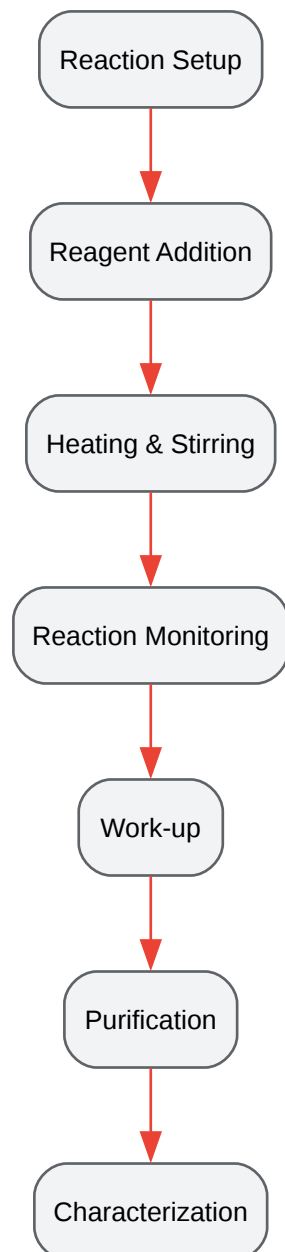


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A generalized workflow for a typical organic synthesis experiment, such as the proposed Suzuki coupling, is depicted below.

General Experimental Workflow



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Caption: A standard experimental workflow for organic synthesis.

Conclusion

2-Chloro-3-nitro-6-phenylpyridine is a valuable synthetic intermediate with predictable reactivity based on the well-understood principles of pyridine chemistry. Its synthesis is accessible through modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction. The presence of the chloro and nitro groups provides handles for a variety of subsequent transformations, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research. Further experimental investigation is warranted to fully characterize its physical and chemical properties.

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